molecular formula C16H17ClSi B12569354 Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane CAS No. 178889-16-2

Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane

Katalognummer: B12569354
CAS-Nummer: 178889-16-2
Molekulargewicht: 272.84 g/mol
InChI-Schlüssel: OWLMDAMSBCHFBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane is a chemical compound with the molecular formula C16H17ClSi and a molecular weight of 272.845 g/mol . This compound is part of the organosilicon family, which is known for its diverse applications in various fields such as materials science, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane typically involves the reaction of 4-(1-phenylethenyl)phenylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent product quality. Additionally, large-scale purification techniques like crystallization or large-scale chromatography are employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone are used. The reactions are usually performed at low temperatures to control the rate of oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new organosilicon compound .

Eigenschaften

CAS-Nummer

178889-16-2

Molekularformel

C16H17ClSi

Molekulargewicht

272.84 g/mol

IUPAC-Name

chloro-dimethyl-[4-(1-phenylethenyl)phenyl]silane

InChI

InChI=1S/C16H17ClSi/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)18(2,3)17/h4-12H,1H2,2-3H3

InChI-Schlüssel

OWLMDAMSBCHFBY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=CC=C(C=C1)C(=C)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.